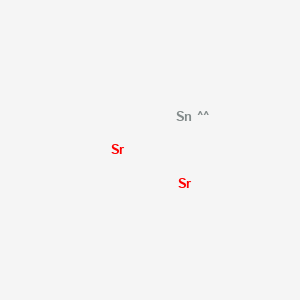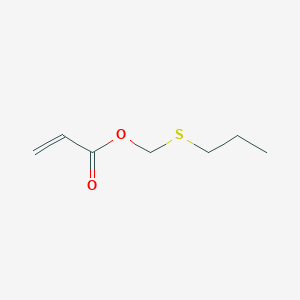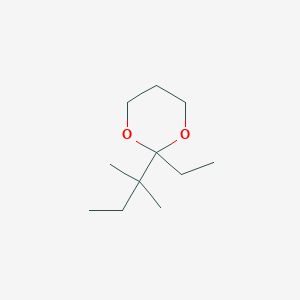![molecular formula C14H28O2Si2 B14516435 Silane, [(5,5-dimethyl-1,3-cyclohexadiene-1,3-diyl)bis(oxy)]bis[trimethyl- CAS No. 63559-15-9](/img/structure/B14516435.png)
Silane, [(5,5-dimethyl-1,3-cyclohexadiene-1,3-diyl)bis(oxy)]bis[trimethyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Silane, [(5,5-dimethyl-1,3-cyclohexadiene-1,3-diyl)bis(oxy)]bis[trimethyl-] is a chemical compound known for its unique structure and properties. This compound features a silane core with two trimethylsilyl groups attached to a 5,5-dimethyl-1,3-cyclohexadiene-1,3-diyl bis(oxy) moiety. It is used in various scientific and industrial applications due to its reactivity and stability.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Silane, [(5,5-dimethyl-1,3-cyclohexadiene-1,3-diyl)bis(oxy)]bis[trimethyl-] typically involves the reaction of 5,5-dimethyl-1,3-cyclohexadiene-1,3-diol with trimethylchlorosilane in the presence of a base such as pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chlorosilane. The general reaction scheme is as follows:
5,5-dimethyl-1,3-cyclohexadiene-1,3-diol+2(trimethylchlorosilane)→Silane, [(5,5-dimethyl-1,3-cyclohexadiene-1,3-diyl)bis(oxy)]bis[trimethyl-]+2HCl
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems allows for precise control of reaction conditions such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Silane, [(5,5-dimethyl-1,3-cyclohexadiene-1,3-diyl)bis(oxy)]bis[trimethyl-] undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanol derivatives.
Reduction: Reduction reactions can convert the silane groups to siloxane linkages.
Substitution: The trimethylsilyl groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.
Substitution: Reagents like Grignard reagents or organolithium compounds are used for substitution reactions.
Major Products Formed
Oxidation: Silanol derivatives.
Reduction: Siloxane linkages.
Substitution: Various substituted silanes depending on the reagents used.
Applications De Recherche Scientifique
Silane, [(5,5-dimethyl-1,3-cyclohexadiene-1,3-diyl)bis(oxy)]bis[trimethyl-] has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organosilicon compounds.
Biology: Employed in the modification of biomolecules for enhanced stability and reactivity.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.
Industry: Utilized in the production of advanced materials such as silicone-based polymers and coatings.
Mécanisme D'action
The mechanism by which Silane, [(5,5-dimethyl-1,3-cyclohexadiene-1,3-diyl)bis(oxy)]bis[trimethyl-] exerts its effects involves the interaction of its silane groups with various molecular targets. The trimethylsilyl groups can form stable bonds with oxygen, nitrogen, and other electronegative atoms, leading to the formation of stable complexes. These interactions are crucial in applications such as drug delivery, where the compound can enhance the stability and bioavailability of therapeutic agents.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Silane, 2,5-cyclohexadiene-1,4-diylbis[trimethyl-]
- Silane, 1,3-cyclohexadiene-1,3-diylbis[trimethyl-]
Uniqueness
Silane, [(5,5-dimethyl-1,3-cyclohexadiene-1,3-diyl)bis(oxy)]bis[trimethyl-] is unique due to its specific structural arrangement, which imparts distinct reactivity and stability compared to other similar compounds. The presence of the 5,5-dimethyl groups enhances the steric hindrance around the silane core, making it more resistant to hydrolysis and other degradation processes.
This compound’s unique properties make it a valuable tool in various scientific and industrial applications, distinguishing it from other silane derivatives.
Propriétés
Numéro CAS |
63559-15-9 |
|---|---|
Formule moléculaire |
C14H28O2Si2 |
Poids moléculaire |
284.54 g/mol |
Nom IUPAC |
(3,3-dimethyl-5-trimethylsilyloxycyclohexa-1,5-dien-1-yl)oxy-trimethylsilane |
InChI |
InChI=1S/C14H28O2Si2/c1-14(2)10-12(15-17(3,4)5)9-13(11-14)16-18(6,7)8/h9-10H,11H2,1-8H3 |
Clé InChI |
UVNLFFFDTPGXJV-UHFFFAOYSA-N |
SMILES canonique |
CC1(CC(=CC(=C1)O[Si](C)(C)C)O[Si](C)(C)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![([1,1'-Biphenyl]-4,4'-diyl)bis(tetraiodo-lambda~5~-phosphane)](/img/structure/B14516354.png)

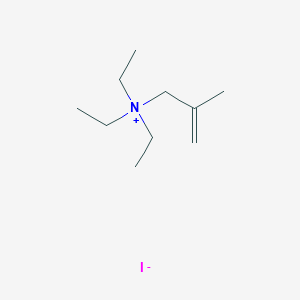
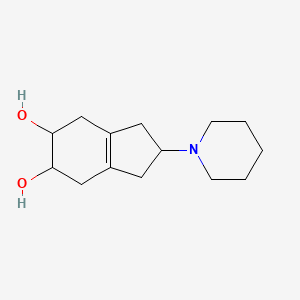
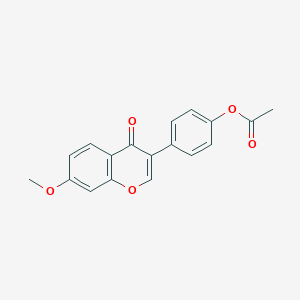
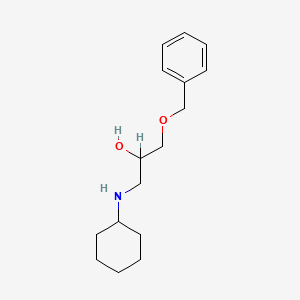
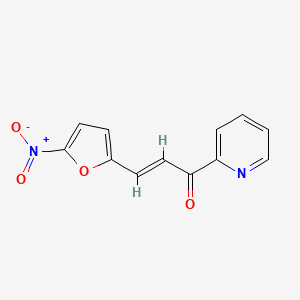
![7-[5-(3-Hydroxyoct-1-en-1-yl)-2-methyl-1,3-thiazol-4-yl]heptanoic acid](/img/structure/B14516411.png)
![6-Oxo-5-[2-(4-sulfamoylphenyl)hydrazinylidene]-5,6-dihydronaphthalene-2-sulfonic acid](/img/structure/B14516414.png)

